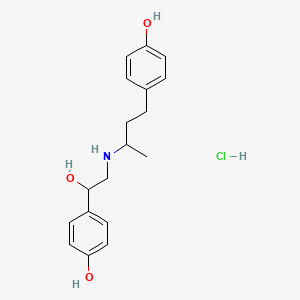
盐酸莱克多巴胺
概述
描述
- 从药理学角度看,它是一种苯酚类TAAR1激动剂和β-肾上腺素受体激动剂,刺激β₁和β₂肾上腺素受体 .
- 在商业上,它以Paylean (用于猪)、Optaflexx (用于牛)和Topmax (用于火鸡)的名称出售 .
盐酸莱克多巴胺: 是一种动物饲料添加剂,用于促进养殖动物的瘦肉率和提高饲料转化效率。它最常用于肉类生产动物。
作用机制
科学研究应用
化学: 莱克多巴胺的化学性质被研究用于药物开发和分析目的。
生物学: 研究调查它对动物生理和代谢的影响。
医学: 应用有限,但它可以为药物设计提供信息。
工业: 用于畜牧业生产瘦肉。
生化分析
Biochemical Properties
Ractopamine hydrochloride functions by interacting with β-adrenergic receptors, specifically β1 and β2 adrenergic receptors . These receptors are G protein-coupled receptors that, when activated by ractopamine hydrochloride, initiate a cascade of intracellular events leading to increased protein synthesis and muscle fiber growth . The compound also interacts with trace amine-associated receptor 1 (TAAR1), further contributing to its anabolic effects . The binding of ractopamine hydrochloride to these receptors stimulates adenylate cyclase activity, increasing cyclic AMP (cAMP) levels and activating protein kinase A (PKA), which in turn phosphorylates various target proteins involved in muscle growth and metabolism .
Cellular Effects
Ractopamine hydrochloride exerts significant effects on various cell types, particularly muscle cells. In muscle cells, it enhances protein synthesis and muscle fiber hypertrophy by activating β-adrenergic receptors and TAAR1 . This activation leads to increased cAMP levels and subsequent activation of PKA, which phosphorylates key proteins involved in muscle growth . Additionally, ractopamine hydrochloride influences cell signaling pathways, including the mTOR pathway, which plays a crucial role in regulating cell growth and metabolism . The compound also affects gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein), leading to increased expression of genes involved in muscle growth and metabolism .
Molecular Mechanism
At the molecular level, ractopamine hydrochloride acts as a full agonist to β1 and β2 adrenergic receptors, as well as TAAR1 . Upon binding to these receptors, ractopamine hydrochloride activates adenylate cyclase, resulting in increased cAMP production . Elevated cAMP levels activate PKA, which phosphorylates various target proteins, including enzymes and transcription factors . This phosphorylation cascade enhances protein synthesis, muscle fiber growth, and overall muscle mass . Additionally, ractopamine hydrochloride modulates the activity of the mTOR pathway, further promoting muscle growth and metabolism . The compound’s effects on gene expression are mediated through the activation of transcription factors such as CREB, which binds to cAMP response elements in the promoters of target genes, leading to their increased expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ractopamine hydrochloride on cellular function and muscle growth have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained effects on muscle growth and metabolism . Prolonged exposure to ractopamine hydrochloride can lead to desensitization of β-adrenergic receptors, reducing its efficacy over time . In vitro and in vivo studies have shown that the anabolic effects of ractopamine hydrochloride are most pronounced during the initial stages of administration, with diminishing returns observed with prolonged use . Long-term exposure to the compound has also been associated with potential adverse effects on cellular function, including increased susceptibility to stress and fatigue .
Dosage Effects in Animal Models
The effects of ractopamine hydrochloride vary with different dosages in animal models. At low to moderate doses, the compound effectively promotes muscle growth and improves feed efficiency without significant adverse effects . At high doses, ractopamine hydrochloride can cause toxic effects, including increased heart rate, hypertension, and behavioral changes . Studies in animal models have shown that the optimal dosage for promoting muscle growth and feed efficiency varies depending on the species and individual animal characteristics . Threshold effects have been observed, with minimal effective doses required to achieve significant anabolic effects . Toxicity studies have indicated that high doses of ractopamine hydrochloride can lead to adverse effects on cardiovascular function and overall health .
Metabolic Pathways
Ractopamine hydrochloride is involved in several metabolic pathways, primarily related to its role as a β-adrenergic agonist . The compound modulates metabolic pathways in muscle and lipid cells, enhancing protein accretion and reducing fat deposition . Ractopamine hydrochloride influences the activity of enzymes involved in protein synthesis and degradation, including mTOR and ubiquitin-proteasome pathways . Additionally, the compound affects hormone release and blood flow, further contributing to its anabolic effects . The metabolic effects of ractopamine hydrochloride are mediated through its interactions with β-adrenergic receptors and TAAR1, leading to increased cAMP levels and activation of PKA .
Transport and Distribution
Ractopamine hydrochloride is transported and distributed within cells and tissues primarily through the bloodstream . Upon administration, the compound is absorbed into the bloodstream and distributed to various tissues, including muscle . Within muscle cells, ractopamine hydrochloride binds to β-adrenergic receptors and TAAR1, initiating its anabolic effects . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its uptake and localization within target tissues . Studies have shown that ractopamine hydrochloride is rapidly absorbed and distributed, with peak concentrations observed within a few hours of administration .
Subcellular Localization
The subcellular localization of ractopamine hydrochloride is primarily within the cytoplasm and cell membrane, where it interacts with β-adrenergic receptors and TAAR1 . The compound’s activity is influenced by its localization within specific cellular compartments, including the sarcolemma and sarcoplasmic reticulum in muscle cells . Ractopamine hydrochloride’s effects on muscle growth and metabolism are mediated through its interactions with receptors and signaling molecules localized within these compartments . Additionally, the compound’s subcellular localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
准备方法
合成路线: 莱克多巴胺是合成制备的。
反应条件: 具体的合成条件属于商业机密,但它是在工业上生产的。
工业生产: 关于工业规模生产方法的详细信息尚未广泛公开。
化学反应分析
反应: 莱克多巴胺可以发生各种反应,包括氧化、还原和取代。
常用试剂和条件: 具体的试剂和条件取决于所需的修饰。
主要产物: 这些反应生成具有改变的功能基团或立体化学的衍生物。
相似化合物的比较
独特性: 莱克多巴胺的独特特征包括其特定的激动剂特征和在畜牧业中的应用。
属性
IUPAC Name |
4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSLSLUFMZUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046471 | |
| Record name | Ractopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90274-24-1 | |
| Record name | Ractopamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90274-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ractopamine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090274241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ractopamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ractopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACTOPAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/309G9J93TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ractopamine hydrochloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)
![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)
